molecular formula C42H72O36 B131047 Maltoheptaose CAS No. 34620-78-5

Maltoheptaose

Cat. No.: B131047
CAS No.: 34620-78-5
M. Wt: 1153.0 g/mol
InChI Key: BNABBHGYYMZMOA-UHFFFAOYSA-N
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Description

Maltoheptaose is a maltooligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. It is a linear oligosaccharide and is part of the broader class of maltooligosaccharides, which range from two to ten glucose units. This compound is known for its lower osmotic pressure, higher viscosity, better moisturizing effect, and robust film-forming properties. These characteristics make it valuable in various industries, including food, medicine, and cosmetics .

Mechanism of Action

Target of Action

Maltoheptaose, a maltooligosaccharide consisting of seven glucose units , primarily targets enzymes such as α-amylase , β-amylase , and amyloglucosidase . These enzymes play a crucial role in the breakdown of starch into smaller oligosaccharides and disaccharides . This compound is also an activator of phosphorylase B , which is involved in the preparation of heptulose-2-phosphate .

Mode of Action

This compound interacts with its target enzymes through a process known as transglycosylation . In this process, the malto-oligosaccharide forming amylase (EC 3.2.1.133) catalyzes the glycosidic bond for its transglycosylation to its inheritance hydrolysis . This dual catalytic function allows the enzyme to produce oligosaccharides .

Biochemical Pathways

The biochemical pathway involving this compound is primarily related to starch metabolism. The malto-oligosaccharide forming amylase (EC 3.2.1.133) is one of the key enzymes used to produce oligosaccharides . This enzyme catalyzes the glycosidic bond for its transglycosylation to its inheritance hydrolysis . The resulting oligosaccharides then feed into the glycolytic pathway of the organism .

Pharmacokinetics

These systems are known to improve pharmacokinetics and reduce drug toxicity .

Result of Action

The result of this compound’s action is the production of oligosaccharides, which have a wide range of health benefits due to their excellent bio-preservative and prebiotic properties . They enhance the taste and texture of various food items and are beneficial for digestion and absorption in humans .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . For instance, the cyclodextrin glucotransferase (GaCGT) from Gracilibacillus alcaliphilus and cyclomaltodextrinase (BsCD) from Bacillus sphaericus catalyzed the one-pot cascade reaction to produce this compound optimally at pH 7.0 and temperature 30°C, in the presence of Ca2+ .

Biochemical Analysis

Biochemical Properties

Maltoheptaose plays a significant role in biochemical reactions. It interacts with enzymes such as amyloglucosidase, α-amylase, and β-Amylase . These interactions involve the degradation of this compound into smaller units, which can then be utilized in various biochemical processes .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by providing a source of energy once it is broken down into simpler sugars. This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. It can act as a substrate for enzymes like amyloglucosidase, leading to its breakdown into glucose units . This process can influence gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has a stability of over 2 years under recommended storage conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as amyloglucosidase, α-amylase, and β-Amylase . These enzymes break down this compound into glucose units, which can then be used in various metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Maltoheptaose can be synthesized through enzymatic processes. One common method involves the use of cyclodextrin glucotransferase and cyclomaltodextrinase in a one-pot cascade reaction. The optimal conditions for this reaction are a pH of 7.0 and a temperature of 30°C, with the presence of calcium ions. The sequential addition of these enzymes results in a higher conversion rate compared to simultaneous addition .

Another method involves the use of cyclodextrinase derived from Thermococcus species, expressed in Bacillus subtilis. This enzyme exhibits high substrate specificity for cyclodextrins and can achieve a high yield of this compound under optimal conditions of 90°C and pH 5.5 .

Industrial Production Methods: In industrial settings, this compound is typically produced from starch using enzymatic hydrolysis. The process involves the use of specific enzymes that break down starch into maltooligosaccharides, including this compound. The enzymes used in this process include cyclodextrin glucotransferase and cyclomaltodextrinase, which facilitate the conversion of starch into this compound .

Chemical Reactions Analysis

Types of Reactions: Maltoheptaose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using amylases can break down this compound into smaller glucose units.

    Oxidation: Oxidizing agents such as sodium periodate can oxidize the hydroxyl groups on the glucose units.

    Glycosylation: Glycosylation reactions can be carried out using glycosyltransferases to attach additional sugar units to this compound.

Major Products:

Scientific Research Applications

Maltoheptaose has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.

    Biology: Serves as a substrate for studying enzyme activities, particularly those involved in carbohydrate metabolism.

    Medicine: Investigated for its potential as a prebiotic, promoting the growth of beneficial gut bacteria. It is also used in drug delivery systems due to its biocompatibility and film-forming properties.

    Industry: Employed in the food industry as a thickening agent and stabilizer.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific degree of polymerization, which provides it with distinct physicochemical properties such as higher viscosity and better film-forming capabilities. These properties make it particularly valuable in applications requiring specific functional characteristics, such as in the food and cosmetics industries .

Properties

IUPAC Name

2-[6-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O36/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52/h8-65H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNABBHGYYMZMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O36
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80956117
Record name Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1153.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34620-78-5
Record name Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glucose, O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.367
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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